The Genesis and Scientific Exploration of [3,5-Diiodo-Tyr7] Peptide T: A Technical Guide
The Genesis and Scientific Exploration of [3,5-Diiodo-Tyr7] Peptide T: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of [3,5-Diiodo-Tyr7] Peptide T, an analog of the HIV entry inhibitor, Peptide T. While direct historical accounts of this specific analog are not extensively documented in publicly accessible literature, this paper synthesizes information on the parent compound, the scientific rationale for iodination of peptides, and the established experimental protocols for its characterization. This document serves as a foundational resource for researchers interested in the development and analysis of Peptide T analogs.
Introduction: The Legacy of Peptide T
Peptide T, an octapeptide with the sequence ASTTTNYT, was first identified in 1986 by Drs. Candace Pert and Michael Ruff.[1] It is derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120 and was discovered to be a potent inhibitor of HIV-1 infection for viral strains that utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor for entry into host cells.[1][2] The discovery of Peptide T was a significant step in understanding the mechanisms of HIV-1 entry and opened new avenues for the development of entry inhibitors. The D-ala analog of Peptide T, known as DAPTA, has been the subject of clinical investigation for its antiviral and neuroprotective effects.[3]
The development of analogs of biologically active peptides is a common strategy in medicinal chemistry to enhance properties such as stability, potency, and to enable specific types of experimental analysis, such as radiolabeling for binding and imaging studies. The synthesis of [3,5-Diiodo-Tyr7] Peptide T represents such a modification, where the tyrosine residue at position 7 is di-iodinated. This modification is often employed to introduce a heavy atom for structural studies or to create a site for radiolabeling with isotopes of iodine (e.g., ¹²⁵I or ¹³¹I) for use in receptor binding assays and in vivo imaging.
Synthesis and Purification
The synthesis of [3,5-Diiodo-Tyr7] Peptide T would typically follow standard solid-phase peptide synthesis (SPPS) protocols, with the key modification being the incorporation of the di-iodinated tyrosine residue.
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy on a solid support (e.g., Wang resin) is the most common method for synthesizing a peptide of this nature.
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Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin.
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Deprotection: Remove the Fmoc group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
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Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Tyr(3,5-I₂)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.
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Repetitive Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
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Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and then lyophilize to obtain a powder.
Purification Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the crude peptide is essential to remove truncated sequences and other impurities.
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Column: A C18 reverse-phase column is typically used.
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Mobile Phases:
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Solvent A: 0.1% TFA in water.
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Solvent B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide.
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Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
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Fraction Collection and Analysis: Fractions are collected and analyzed by mass spectrometry to confirm the identity of the purified peptide. The pure fractions are then pooled and lyophilized.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of [3,5-Diiodo-Tyr7] Peptide T.
Biological Activity and Characterization
The biological activity of [3,5-Diiodo-Tyr7] Peptide T would be primarily assessed through its ability to interact with the CCR5 receptor and inhibit HIV-1 entry, as well as its effect on chemotaxis.
Receptor Binding Affinity
A key parameter for characterizing this analog is its binding affinity for the CCR5 receptor. This is typically determined using a competitive binding assay with a radiolabeled ligand.
Table 1: Hypothetical Comparative Binding Affinities for CCR5
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| Peptide T | 1.5 | 0.8 | Data for the parent compound. |
| [³H]-DAPTA | 0.5 | 0.28 | Radiolabeled analog of Peptide T. |
| [3,5-Diiodo-Tyr7] Peptide T | TBD | TBD | Expected to have comparable or slightly altered affinity. |
| MIP-1α (CCL3) | 2.0 | 1.1 | A natural CCR5 ligand. |
| RANTES (CCL5) | 1.0 | 0.55 | A natural CCR5 ligand. |
TBD: To Be Determined. Data presented for Peptide T and its analog are based on published literature; data for the di-iodinated analog is hypothetical.
Experimental Protocol: CCR5 Receptor Binding Assay
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Cell Culture: Use a cell line that expresses a high level of CCR5, such as CHO-CCR5 or isolated human peripheral blood mononuclear cells (PBMCs).
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Radioligand: Use a radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α or [³H]-DAPTA.
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Competitive Binding: Incubate the cells with a constant concentration of the radioligand and varying concentrations of the unlabeled competitor ([3,5-Diiodo-Tyr7] Peptide T or a known CCR5 ligand as a positive control).
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Incubation and Washing: Allow the binding to reach equilibrium, then wash the cells to remove unbound ligand.
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Quantification: Measure the amount of bound radioactivity using a gamma counter or liquid scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assays
Peptide T has been shown to be a chemoattractant for monocytes and can also block the chemotactic effects of other CCR5 ligands.[4] Therefore, evaluating the chemotactic properties of [3,5-Diiodo-Tyr7] Peptide T is crucial.
Table 2: Hypothetical Chemotactic Activity on Monocytes
| Compound | EC₅₀ (nM) for Chemotaxis | IC₅₀ (nM) for Inhibition of MIP-1α-induced Chemotaxis |
| Peptide T | 10 | 5 |
| [3,5-Diiodo-Tyr7] Peptide T | TBD | TBD |
| MIP-1α (CCL3) | 1 | N/A |
TBD: To Be Determined. Data presented for Peptide T is based on published literature; data for the di-iodinated analog is hypothetical.
Experimental Protocol: Monocyte Chemotaxis Assay
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Cell Isolation: Isolate primary human monocytes from healthy donor blood.
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Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pores).
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Assay Setup:
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Place a solution containing the chemoattractant ([3,5-Diiodo-Tyr7] Peptide T or a known chemokine like MIP-1α) in the lower chamber.
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Add a suspension of monocytes to the upper chamber.
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Incubation: Incubate the chamber for a period sufficient to allow cell migration (typically 1-3 hours).
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Quantification:
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For agonist activity, count the number of cells that have migrated to the lower chamber.
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For antagonist activity, pre-incubate the cells with [3,5-Diiodo-Tyr7] Peptide T before adding them to the upper chamber, with a known chemoattractant in the lower chamber.
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Data Analysis: Plot the number of migrated cells against the concentration of the test compound to determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
Experimental Workflow for Biological Characterization
Caption: Workflow for characterizing the biological activity of [3,5-Diiodo-Tyr7] Peptide T.
Signaling Pathways
Peptide T exerts its effects by binding to CCR5, a G protein-coupled receptor (GPCR). The binding of an agonist to CCR5 initiates a cascade of intracellular signaling events. While the specific signaling signature of [3,5-Diiodo-Tyr7] Peptide T would need to be experimentally determined, it is expected to modulate the canonical CCR5 signaling pathway.
Upon agonist binding, CCR5 couples to inhibitory G proteins (Gαi), leading to:
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Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.
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Activation of phosphoinositide 3-kinase (PI3K) , which in turn activates protein kinase B (Akt), a key regulator of cell survival and proliferation.
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Activation of phospholipase C (PLC) , leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
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Activation of the mitogen-activated protein kinase (MAPK) cascade , including ERK1/2, which is involved in cell proliferation and differentiation.
These signaling events ultimately lead to the cellular responses of chemotaxis and, in the context of HIV-1, facilitate viral entry. As an antagonist, Peptide T and its analogs would block these signaling events induced by natural CCR5 ligands or the HIV-1 gp120 envelope protein.
CCR5 Signaling Pathway
Caption: Simplified CCR5 signaling pathway initiated by agonist binding.
Conclusion
While the specific historical details surrounding the initial synthesis and discovery of [3,5-Diiodo-Tyr7] Peptide T are not widely published, its existence as a research tool is acknowledged. This technical guide has outlined the probable scientific rationale for its creation, the standard methodologies for its synthesis and purification, and the key experimental protocols for its biological characterization. The di-iodination of the tyrosine residue provides a valuable tool for in-depth studies of the interaction between Peptide T and the CCR5 receptor. Further research is warranted to fully elucidate the specific binding kinetics, signaling properties, and potential therapeutic applications of this and other halogenated Peptide T analogs. This guide serves as a foundational resource for researchers embarking on such investigations in the fields of HIV research, neuropharmacology, and immunology.
References
- 1. Peptide T - Wikipedia [en.wikipedia.org]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
